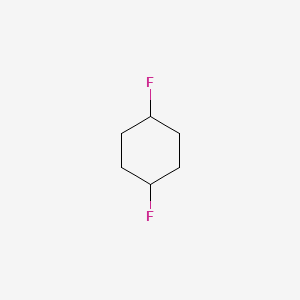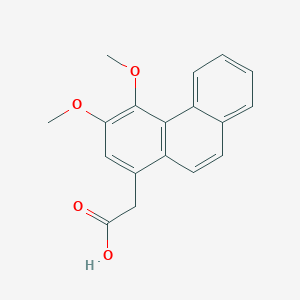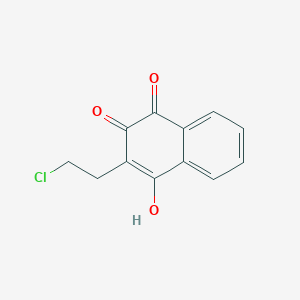
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloroethyl group and a hydroxyl group attached to a naphthalene ring system. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione typically involves the chlorination of a naphthoquinone precursor followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-chloroethylamine with 1,4-naphthoquinone under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The naphthoquinone ring can be reduced to form a dihydro derivative.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloroethyl)-4-oxonaphthalene-1,2-dione.
Reduction: Formation of 3-(2-Chloroethyl)-4-hydroxy-1,2-dihydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The hydroxyl group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can disrupt cellular function and lead to cell death, making this compound a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group.
4-Hydroxy-1,2-naphthoquinone: Similar structure but lacks the chloroethyl group.
1,4-Naphthoquinone: Basic naphthoquinone structure without any substituents.
Uniqueness
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione is unique due to the presence of both the chloroethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
114521-72-1 |
|---|---|
Molekularformel |
C12H9ClO3 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H9ClO3/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,14H,5-6H2 |
InChI-Schlüssel |
JQEHILFEOGITOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
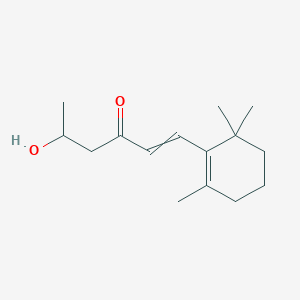

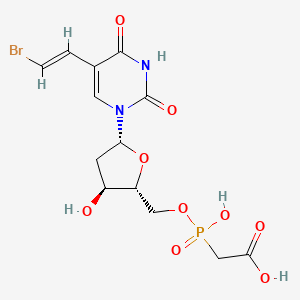
methanone](/img/structure/B14309898.png)
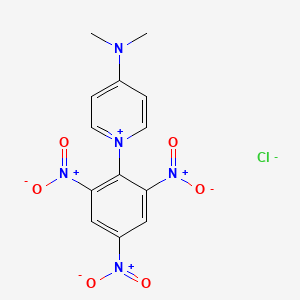
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
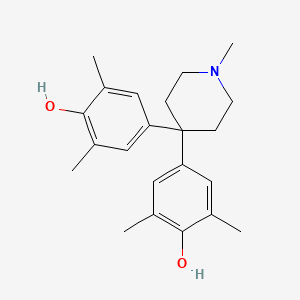
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
